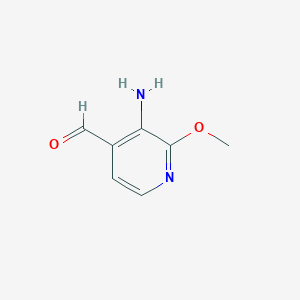
2-Butanol,1,1-dichloro-1-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol,1,1-dichloro-1-fluoro- is an organic compound with the molecular formula C4H8Cl2FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol,1,1-dichloro-1-fluoro- typically involves the halogenation of 2-butanol. One common method is the reaction of 2-butanol with a mixture of chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol,1,1-dichloro-1-fluoro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-butanol is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Butanol,1,1-dichloro-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Butanone or butanoic acid.
Reduction: 2-Butanol or partially halogenated butanol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
科学的研究の応用
2-Butanol,1,1-dichloro-1-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
作用機序
The mechanism by which 2-Butanol,1,1-dichloro-1-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
1,1-Dichloro-1-fluoroethane: Another halogenated compound with similar chemical properties.
2-Butanol,1,1-dichloro-1-bromo-: A brominated analog of 2-Butanol,1,1-dichloro-1-fluoro-.
2-Butanol,1,1-dichloro-1-iodo-: An iodinated analog with different reactivity.
Uniqueness
2-Butanol,1,1-dichloro-1-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6301-93-5 |
|---|---|
分子式 |
C4H7Cl2FO |
分子量 |
161.00 g/mol |
IUPAC名 |
1,1-dichloro-1-fluorobutan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 |
InChIキー |
SMYVIYNRYCBPJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(F)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B13993560.png)


![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)



![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

